An In-Depth Technical Guide to the Structure and Application of Cl-PEG6-acid
An In-Depth Technical Guide to the Structure and Application of Cl-PEG6-acid
For Researchers, Scientists, and Drug Development Professionals
Core Structure and Properties of Cl-PEG6-acid
Cl-PEG6-acid, scientifically known as 1-chloro-20-oxo-22,25,28,31,34,37-hexaoxa-21-azanonatriacontan-39-oic acid, is a heterobifunctional linker molecule predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure is characterized by a six-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and favorable pharmacokinetic properties. One terminus of the linker is a carboxylic acid (-COOH) group, while the other is a chloro (-Cl) group, allowing for sequential or orthogonal conjugation to two different molecular entities.
The PEG backbone is a flexible and biocompatible spacer that can influence the solubility, permeability, and ultimately the efficacy of the resulting conjugate. The terminal functional groups provide the handles for covalent attachment to a target protein ligand and an E3 ubiquitin ligase ligand, the two key components of a PROTAC.
Physicochemical Properties
A summary of the key physicochemical properties of Cl-PEG6-acid is presented in the table below. This data is essential for designing and executing chemical syntheses and for understanding the molecule's behavior in biological systems.
| Property | Value |
| Chemical Formula | C₁₄H₂₇ClO₈ |
| Molecular Weight | 358.81 g/mol |
| CAS Number | 2365309-92-6 |
| Appearance | Liquid |
| Density | 1.181 ± 0.06 g/cm³ |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
| SMILES | O=C(O)COCCOCCOCCOCCOCCOCCOCCCl |
Application in PROTAC Synthesis: A General Overview
Cl-PEG6-acid serves as a crucial building block in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The Cl-PEG6-acid linker physically connects the POI-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for optimal ternary complex formation and degradation efficacy.
The chloro and carboxylic acid functional groups of Cl-PEG6-acid allow for versatile conjugation strategies. The carboxylic acid can be activated to form an amide bond with an amine-containing ligand, a common feature in many small molecule inhibitors. The chloro group can participate in nucleophilic substitution reactions, for example, with an amine or thiol group on the other ligand.
Experimental Protocols: A Representative Synthesis of a PROTAC using a Chloro-PEG-Acid Linker
Step 1: Amide Coupling of the E3 Ligase Ligand to the Chloro-PEG-Acid Linker
This step involves the formation of a stable amide bond between the carboxylic acid of the chloro-PEG-acid linker and an amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or VHL ligand).
Materials:
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Chloro-PEG-acid linker (1.0 equivalent)
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Amine-functionalized E3 ligase ligand (1.1 equivalents)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
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DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
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Anhydrous Dimethylformamide (DMF)
Procedure:
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In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chloro-PEG-acid linker in anhydrous DMF.
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To this solution, add HATU and DIPEA. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
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Add the amine-functionalized E3 ligase ligand to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting chloro-PEG-E3 ligase ligand conjugate by flash column chromatography on silica gel.
Step 2: Nucleophilic Substitution to Attach the Target Protein Ligand
In this step, the chloro group of the purified conjugate from Step 1 is displaced by a nucleophilic group (e.g., an amine or thiol) on the target protein ligand.
Materials:
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Chloro-PEG-E3 ligase ligand conjugate (1.0 equivalent)
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Amine- or thiol-functionalized target protein ligand (1.2 equivalents)
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A suitable base (e.g., potassium carbonate or triethylamine) if an amine is the nucleophile.
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Anhydrous DMF or another suitable polar aprotic solvent.
Procedure:
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Dissolve the chloro-PEG-E3 ligase ligand conjugate in the chosen anhydrous solvent in a clean, dry flask under an inert atmosphere.
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Add the target protein ligand and the base (if required).
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Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature and quench with water.
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Extract the final PROTAC product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to obtain a product of high purity.
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Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs synthesized using linkers like Cl-PEG6-acid do not typically modulate a signaling pathway directly. Instead, they hijack the cell's own protein degradation machinery, the Ubiquitin-Proteasome System (UPS), to eliminate a target protein. The signaling consequences are therefore dependent on the specific function of the protein being degraded.
The general mechanism of action for a PROTAC is as follows:
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Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).
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Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
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Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome.
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Degradation and Recycling: The proteasome unfolds and degrades the target protein into small peptides. The ubiquitin molecules are cleaved off and recycled for subsequent rounds of ubiquitination. The PROTAC molecule is also released and can catalytically induce the degradation of multiple POI molecules.
By inducing the degradation of a pathogenic protein, a PROTAC can effectively shut down the signaling pathways in which that protein is involved. For example, if the target protein is a kinase that is hyperactive in a cancer cell, its degradation will lead to the cessation of the downstream signaling cascade that promotes cell proliferation and survival. The specific signaling pathway impacted is therefore entirely dependent on the choice of the target protein ligand incorporated into the PROTAC design.
